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Compound of Interest

2-(2-Dimethylamino-ethylamino)-
Compound Name:
ethanol

Cat. No. B1268181

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a compound of interest in various
chemical and pharmaceutical applications. This document presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format,
alongside detailed experimental protocols to aid in the replication and verification of these
findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-[2-
(Dimethylamino)ethoxy]ethanol, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

H NMR (Proton NMR) Data
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Proton NMR spectroscopy provides information on the chemical environment and connectivity
of hydrogen atoms in a molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm

Data not publicly
available

Data not publicly
available

Data not publicly
available

Data not publicly
available

Data not publicly
available

13C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the different carbon environments within
a molecule.[1]

Chemical Shift (6) ppm Assignment
Data not publicly available N(CHs)2

Data not publicly available N-CH:2

Data not publicly available O-CH:z

Data not publicly available O-CH:2

Data not publicly available HO-CH:

Note: While the existence of NMR data is confirmed in databases, specific, publicly available
peak lists with chemical shifts, multiplicities, and coupling constants are not readily found. The
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assignments provided are based on the known chemical structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. This technique is useful for identifying the functional
groups present in a compound.

Wavenumber (cm—?) Intensity Assignment

Broad, ~3400 Strong O-H stretch (alcohol)
~2950-2800 Strong C-H stretch (alkane)

~1100 Strong C-O stretch (ether and alcohol)
~1050 Strong C-N stretch (amine)

Note: The IR data presented is a prediction based on characteristic functional group absorption
regions. While the availability of Near-IR spectra is mentioned in some databases, a detailed
peak table for the mid-IR region is not publicly accessible.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound. The availability of GC-MS data for this compound has
been noted.[1]

m/z Ratio Relative Intensity (%) Possible Fragment
133 Data not publicly available [M]* (Molecular lon)
Data not publicly available 100 Base Peak

Data not publicly available

Data not publicly available
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Note: A detailed mass spectrum with a complete list of fragments and their relative intensities is
not publicly available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These
protocols are generalized for the analysis of a liquid organic compound like 2-[2-
(Dimethylamino)ethoxy]ethanol.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 3C NMR spectra.

Materials:

2-[2-(Dimethylamino)ethoxy]ethanol sample

Deuterated chloroform (CDCIs) or other suitable deuterated solvent

NMR tube (5 mm diameter)

Pipette and vial

Vortex mixer

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-[2-
(Dimethylamino)ethoxy]ethanol sample into a clean, dry vial.

e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.

o Gently vortex the vial to ensure the sample is completely dissolved.

e Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final sample height in
the tube should be approximately 4-5 cm.

e Cap the NMR tube securely.
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Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually
insert it into the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
Data Acquisition for *H NMR:

o Set the appropriate spectral width and acquisition time.

o Apply a standard 90° pulse sequence.

o Collect a suitable number of scans to achieve a good signal-to-noise ratio.

Data Acquisition for 13C NMR:

o Switch the spectrometer to the 13C frequency.

o Use a proton-decoupled pulse sequence.

o Due to the lower natural abundance of 13C, a larger number of scans and a longer
acquisition time will be necessary compared to *H NMR.

Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).
o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.qg.,
CHCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.
o Analyze the multiplicities and coupling constants in the *H NMR spectrum.

o Identify the chemical shifts of the carbon signals in the 3C NMR spectrum.
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Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of the neat liquid sample.

Materials:

2-[2-(Dimethylamino)ethoxy]ethanol sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Instrument Preparation: Ensure the ATR crystal surface is clean. If necessary, clean it with a
lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be
subtracted from the sample spectrum to remove interferences from the atmosphere (e.g.,
CO:2 and water vapor).

Sample Application: Using a pipette, place a single drop of the 2-[2-
(Dimethylamino)ethoxy]ethanol sample onto the center of the ATR crystal, ensuring the
crystal is fully covered.

Data Acquisition:

o Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The typical spectral range is 4000-400 cm™1,
Data Processing and Analysis:

o The software will automatically perform the background subtraction.
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o Identify the wavenumbers of the major absorption bands.

o Correlate the observed absorption bands with known functional group frequencies to
confirm the structure of the compound.

o Cleaning: After the measurement, carefully clean the ATR crystal with a lint-free wipe soaked
in an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound using
Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:
o 2-[2-(Dimethylamino)ethoxy]ethanol sample
 Volatile solvent for dilution (e.g., dichloromethane or methanol)

e GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or mid-polar
column)

e Autosampler vials with caps
e Micropipette
Procedure:

o Sample Preparation: Prepare a dilute solution of the 2-[2-(Dimethylamino)ethoxy]ethanol
sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or methanol. Transfer the
solution to an autosampler vial.

¢ GC-MS Instrument Setup:

o Injector: Set the injector temperature to a value that ensures rapid volatilization of the
sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode
as appropriate for the sample concentration.
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o GC Oven Program: Set an appropriate temperature program to separate the analyte from
any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a
few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

o Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
o Mass Spectrometer:

» Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g.,
150 °C).

» Use electron ionization (EI) at a standard energy of 70 eV.

» Set the mass scan range to cover the expected molecular weight and fragment ions
(e.g., m/z 35-300).

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the prepared sample solution into the
GC-MS system. The data acquisition will be initiated by the instrument software.

o Data Analysis:

o Examine the total ion chromatogram (TIC) to identify the peak corresponding to 2-[2-
(Dimethylamino)ethoxy]ethanol.

o Extract the mass spectrum for this peak.
o lIdentify the molecular ion peak ([M]*) to confirm the molecular weight of the compound.

o Analyze the fragmentation pattern by identifying the major fragment ions and their relative
intensities. Compare the obtained spectrum with a reference library (e.g., NIST) if
available.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

\ Data Acquisition

NMR Spectrometer FTIR-ATR Spectrometer

(*H & 13C)

\

Data Processing & Analysis &
Fourier Transform Chromatogram Analysis .
Phase Correction Mass Spectrum Extraction Ba(;keglc: ngnﬁ;;s;rt?::on
Peak Picking & Integration Library Search

terpretation & Reporting

Structure Elucidation/
Verification

Tabulate Spectroscopic Data

Generate Technical Report

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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